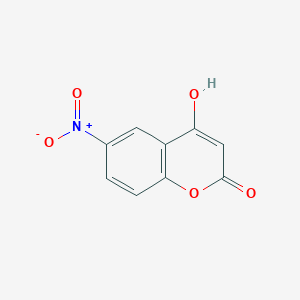

4-Hydroxy-6-nitrocoumarin

Description

Significance of the Coumarin (B35378) Scaffold in Chemical and Biological Sciences

The coumarin scaffold, chemically known as a benzopyrone, is a fundamental structural motif found in numerous natural and synthetic compounds. sciensage.inforesearchgate.net This privileged structure is recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties. sciensage.inforesearchgate.netas-pub.com The versatility of the coumarin ring system, with its electron-rich aromatic portion and an α,β-unsaturated lactone, allows for a wide array of chemical modifications. as-pub.comijpcbs.com This adaptability makes it an attractive framework for medicinal chemists to design and synthesize new molecules with tailored pharmacological profiles. as-pub.comijpcbs.com The ability of coumarin derivatives to interact with various biological targets, such as enzymes and receptors, underscores their significance in drug discovery and chemical biology. as-pub.comnih.gov

Overview of Nitrocoumarin Derivatives in Contemporary Research

The introduction of a nitro group onto the coumarin scaffold gives rise to nitrocoumarin derivatives, a class of compounds with distinct chemical and biological characteristics. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the coumarin ring system, thereby modulating its reactivity and biological activity. smolecule.com Research into nitrocoumarins has revealed their potential in various applications. For instance, some nitrocoumarin derivatives have been investigated for their antimicrobial and anticancer activities. researchgate.netchemmethod.com Furthermore, the nitro group can serve as a synthetic handle for further chemical transformations, such as reduction to an amino group, which can lead to the generation of new libraries of compounds with diverse biological profiles. smolecule.com The study of nitrocoumarins is an active area of research, with scientists exploring their synthesis, and potential therapeutic applications. jocpr.comiscientific.orguomustansiriyah.edu.iq

Research Rationale and Scope for 4-Hydroxy-6-nitrocoumarin Investigations

Research on this compound has primarily focused on its synthesis and evaluation of its biological potential. scielo.br Studies have explored its synthesis via the nitration of 4-hydroxycoumarin (B602359). scielo.brscielo.br Furthermore, investigations into its biological activities have shown promise, particularly in the realm of enzyme inhibition and as an antibacterial agent. smolecule.comscielo.br For example, it has demonstrated inhibitory activity against enzymes like urease and carbonic anhydrase. smolecule.com Its potential as an antibacterial agent has been evaluated against various pathogens, including Staphylococcus aureus and Salmonella typhimurium. smolecule.comscielo.br The scope of research also extends to using this compound as an intermediate in the synthesis of more complex coumarin derivatives with potentially enhanced biological activities. smolecule.comscielo.br

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1641-03-8 | smolecule.com |

| Molecular Formula | C₉H₅NO₅ | smolecule.com |

| Molecular Weight | 207.14 g/mol | smolecule.com |

| Melting Point | 252-254 °C | scielo.brscielo.br |

| UV-Vis (DMF) λmax | 315 nm | scielo.brscielo.br |

| Appearance | White solid | scielo.brscielo.br |

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopy | Peaks/Shifts | Reference |

| FT-IR (KBr) ν (cm⁻¹) | 3500, 1753, 1608, 1515, 1343 | scielo.brscielo.br |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 15.98 (s, 1H), 9.07 (d, J = 4 Hz, 1H), 8.67 (dd, J = 4, 8 Hz, 1H), 7.56 (d, J = 8 Hz, 1H), 5.85 (s, 1H) | scielo.brscielo.br |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXOVXNASJNYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Hydroxy-6-nitrocoumarin

The primary method for synthesizing this compound is through the electrophilic nitration of the readily available precursor, 4-hydroxycoumarin (B602359).

Nitration Protocols Utilizing 4-Hydroxycoumarin Precursors

The direct nitration of the 4-hydroxycoumarin benzene (B151609) ring can be achieved using various nitrating agents. A common and established method involves the use of a nitrating mixture, which typically consists of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature is a critical factor in controlling the regioselectivity of the nitration, as the reaction can yield a mixture of 6-nitro and 8-nitro isomers. chemmethod.comscispace.com Maintaining a low temperature, typically around 0 °C, is crucial to favor the formation of the desired 6-nitro isomer.

Another effective protocol for the synthesis of this compound involves the use of sodium nitrite (B80452) in the presence of sulfuric acid at 0 °C. This method provides a controlled nitration of the 4-hydroxycoumarin precursor, leading to the formation of the target compound. The conditions for these nitration reactions are summarized in the table below.

| Nitrating Agent | Precursor | Solvent/Acid | Temperature | Product |

|---|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | 4-Hydroxycoumarin | Sulfuric Acid | 0–5 °C | This compound (major) & 8-nitro isomer |

| NaNO₂ / H₂SO₄ | 4-Hydroxycoumarin | Sulfuric Acid | 0 °C | This compound |

Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. A notable green approach for the synthesis of nitrocoumarins is the use of microwave irradiation. nih.govsciepub.com A solvent-free, regioselective nitration of 4-hydroxycoumarin has been successfully achieved using Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) impregnated on montmorillonite (B579905) K-10 clay. researchgate.net This solid-supported reaction under microwave irradiation offers significant advantages, including reduced reaction times, avoidance of hazardous solvents, and operational simplicity. nih.gov

| Method | Reagents | Conditions | Key Advantage |

|---|---|---|---|

| Microwave-Assisted Synthesis | 4-Hydroxycoumarin, Ceric Ammonium Nitrate (CAN), Montmorillonite K-10 | Solvent-free, Microwave Irradiation | Rapid, solvent-free, regioselective |

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a building block for the synthesis of more complex molecules through various chemical transformations.

Knoevenagel Condensation Reactions with Substituted Aldehydes

The Knoevenagel condensation is a fundamental reaction in coumarin (B35378) chemistry, typically involving the C-3 position of the 4-hydroxycoumarin nucleus. nih.govyoutube.com This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. nih.gov In the context of coumarin synthesis, it often involves the reaction between a salicylaldehyde (B1680747) derivative and an active methylene (B1212753) compound. nih.gov

For derivatization, the parent 4-hydroxycoumarin scaffold readily undergoes Knoevenagel-type condensation with various aromatic aldehydes. This reaction, often followed by a Michael addition of a second molecule of 4-hydroxycoumarin, leads to the formation of biscoumarin derivatives. While direct Knoevenagel condensations starting with this compound are not extensively documented, this established reactivity of the parent scaffold highlights a key strategy for creating complex analogs that can incorporate the 6-nitro functionality either before or after the condensation step.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

|---|---|---|---|

| 4-Hydroxycoumarin | Aromatic Aldehydes | Various (e.g., Ruthenium(III) chloride) / Aqueous media | Biscoumarin derivatives |

Reduction Reactions to Afford Amino-Coumarin Derivatives

The nitro group at the C-6 position of this compound is readily reduced to a primary amine, yielding the valuable intermediate 6-amino-4-hydroxycoumarin. This transformation opens up a wide array of possibilities for further functionalization, such as the formation of amides, sulfonamides, and Schiff bases.

Several reducing agents are effective for this conversion. A common laboratory method is the Bechamp reduction, which utilizes iron powder in an acidic medium, such as acetic acid or in the presence of ammonium chloride. chemmethod.comreddit.com Another widely used method involves catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. Alternatively, tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol (B145695) is a reliable reagent for the reduction of aromatic nitro compounds. reddit.comreddit.com

| Starting Material | Reducing Agent | Solvent/Conditions | Product |

|---|---|---|---|

| This compound | Fe / Acetic Acid | Reflux | 6-Amino-4-hydroxycoumarin |

| This compound | SnCl₂ / HCl | Ethanol | 6-Amino-4-hydroxycoumarin |

| This compound | H₂, Pd/C | Various Solvents | 6-Amino-4-hydroxycoumarin |

Functionalization Techniques for Advanced Molecular Scaffolds

Beyond the transformations of the nitro group, the 4-hydroxycoumarin core offers other sites for functionalization to create advanced molecular scaffolds. The reactivity of the 4-hydroxycoumarin nucleus is characterized by nucleophilicity at the C-3 position and the oxygen atom of the 4-hydroxyl group. sciepub.com

O-Alkylation and O-Acylation: The hydroxyl group at the C-4 position can be readily alkylated or acylated. sciepub.comsciepub.com These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, followed by reaction with an alkyl or acyl halide. Microwave-assisted O-alkylation and acylation under solvent-free conditions have also been reported, offering a green alternative to conventional heating. sciepub.com

C-3 Acylation: The C-3 position is nucleophilic and can undergo acylation reactions. For instance, reacting 4-hydroxycoumarin with glacial acetic acid in the presence of a catalyst like phosphorus oxychloride can yield 3-acetyl-4-hydroxycoumarin. sciepub.comsciepub.com

These functionalization techniques, applied to the this compound framework, allow for the construction of diverse and complex molecular architectures for various research applications.

Mechanistic Pathways and Kinetic Studies of this compound Formation

The formation of this compound from 4-hydroxycoumarin is a classic example of an electrophilic aromatic substitution reaction, specifically nitration. The reaction mechanism is governed by the electronic properties of the 4-hydroxycoumarin molecule and the nature of the nitrating agent.

The most common method for the synthesis of this compound involves the nitration of 4-hydroxycoumarin using a mixture of a nitrate salt, such as sodium nitrate, and a strong acid, typically sulfuric acid. smolecule.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the key reactive species in the nitration process. The reaction is generally carried out at low temperatures, around 0 °C, to control the reaction rate and minimize the formation of byproducts. smolecule.com

The mechanistic pathway can be broken down into three main steps:

Generation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid (formed in situ from sodium nitrate) is protonated and subsequently loses a water molecule to form the nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich benzene ring of 4-hydroxycoumarin acts as a nucleophile and attacks the electrophilic nitronium ion. The 4-hydroxyl group is an activating, ortho-, para-directing group, meaning it increases the electron density at positions 6 and 8. Conversely, the lactone ring is a deactivating group. The regioselectivity of the reaction, favoring substitution at the 6-position, is a result of the interplay between these activating and deactivating effects. The attack by the π-electron system of the benzene ring on the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation and Aromatization: In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the benzene ring, yielding the final product, this compound.

While the general mechanism of electrophilic aromatic nitration is well-established, detailed kinetic studies specifically for the formation of this compound are not extensively documented in the available literature. Kinetic studies of nitration reactions typically involve monitoring the reaction rate under various conditions to determine the rate law, rate constants, and activation energy.

For a typical electrophilic aromatic substitution reaction, the rate-determining step is the formation of the sigma complex. Therefore, the rate of reaction is expected to be dependent on the concentrations of both the 4-hydroxycoumarin and the nitronium ion.

A hypothetical rate law for this reaction could be expressed as:

Rate = k[4-hydroxycoumarin][NO₂⁺]

Where 'k' is the rate constant. The concentration of the nitronium ion itself depends on the equilibrium of its formation from nitric acid and sulfuric acid.

To provide a comprehensive understanding of the factors influencing the reaction, the following table summarizes the typical reaction conditions for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactant | 4-hydroxycoumarin | The substrate for nitration. |

| Nitrating Agent | Sodium Nitrate (NaNO₃) in Sulfuric Acid (H₂SO₄) | Generates the nitronium ion (NO₂⁺) in situ. |

| Temperature | 0 - 10 °C | Lower temperatures control the exothermic reaction and prevent over-nitration or decomposition. |

| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion. |

| Quenching | Ice water | To stop the reaction and precipitate the product. |

| Purification | Recrystallization from ethanol | To obtain the pure this compound. |

This table is based on generally reported synthetic methods. smolecule.com

Further research, including detailed kinetic analysis and computational modeling, would be necessary to fully elucidate the specific mechanistic nuances and reaction kinetics of this compound formation. Such studies would provide valuable insights into optimizing reaction conditions for improved yield and purity.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and analyzing the bond structure of a molecule. The analysis of 4-hydroxy-6-nitrocoumarin and its isomers reveals characteristic vibrational modes corresponding to its coumarin (B35378) core, hydroxyl group, and nitro substituent.

Experimental and computational studies on the closely related isomer, 4-hydroxy-3-nitrocoumarin (B1395564), provide significant insight into the vibrational frequencies expected for the 6-nitro derivative. nveo.orgijert.org The spectra are typically recorded in the 4000–400 cm⁻¹ range. nveo.orgijert.org Key vibrational assignments are as follows:

O-H Vibrations: The hydroxyl group at the C4 position gives rise to a characteristic stretching vibration. For the parent 4-hydroxycoumarin (B602359), this appears as a strong band around 3380 cm⁻¹. In nitro-substituted analogs, this band is often broad and can be found in the 3400-3200 cm⁻¹ region, indicative of intermolecular hydrogen bonding.

C-H Vibrations: The aromatic C-H stretching vibrations of the coumarin ring are typically observed in the 3120-3020 cm⁻¹ region. ijert.org C-H in-plane and out-of-plane bending vibrations are found at lower wavenumbers, generally in the 900-800 cm⁻¹ range. ijert.org

C=O (Lactone) Vibration: The carbonyl group of the α-pyrone ring is one of the most prominent features in the IR spectrum. For 4-hydroxycoumarin, this stretching vibration (νC=O) appears around 1650-1660 cm⁻¹. The presence of electron-withdrawing groups like the nitro substituent can influence the position of this band.

NO₂ Vibrations: The nitro group at the C6 position is characterized by two distinct stretching vibrations: an asymmetric stretch (νas NO₂) and a symmetric stretch (νs NO₂). These are typically strong bands observed in the regions of 1550-1520 cm⁻¹ and 1360-1340 cm⁻¹, respectively.

C=C Vibrations: Aromatic C=C stretching vibrations from the benzene (B151609) and pyrone rings appear as a series of bands in the 1620-1450 cm⁻¹ region.

The data below, from the analysis of the related isomer 4-hydroxy-3-nitrocoumarin, illustrates the typical vibrational frequencies. nveo.orgijert.org

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | ~3400 (broad) | - | Stretching of hydroxyl group |

| C-H stretch (aromatic) | 3118 - 3025 | 3118 - 3025 | Stretching of C-H bonds on the benzene ring |

| C=O stretch (lactone) | ~1660 | ~1660 | Stretching of the carbonyl group in the pyrone ring |

| C=C stretch (aromatic) | 1610 - 1450 | 1610 - 1450 | Stretching of carbon-carbon bonds in the aromatic system |

| NO₂ asymmetric stretch | ~1530 | ~1530 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | ~1350 | ~1350 | Symmetric stretching of the nitro group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment (¹H NMR, ¹³C NMR)

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals for the three remaining aromatic protons and the enolic hydroxyl proton. The strong electron-withdrawing effect of the nitro group at the C6 position significantly influences the chemical shifts of the adjacent protons (H5 and H7), causing them to shift downfield (to a higher ppm value) compared to the parent 4-hydroxycoumarin. ias.ac.in

H-5: This proton is ortho to the nitro group and is expected to be the most deshielded aromatic proton, appearing as a doublet.

H-7: This proton is also ortho to the nitro group and will appear as a doublet of doublets.

H-8: This proton is meta to the nitro group and will be the least affected, appearing as a doublet.

C3-H: In the parent 4-hydroxycoumarin, the C3-H proton appears as a singlet around 5.61 ppm.

C4-OH: The hydroxyl proton signal is often broad and can exchange with deuterium (B1214612) in the solvent, sometimes making it invisible. shd.org.rs When visible, it appears significantly downfield.

¹³C NMR Spectrum: In the ¹³C NMR spectrum, nine distinct signals are expected. The carbons of the benzene ring attached to or near the electron-withdrawing nitro group (especially C6 and C5) will be shifted downfield. The carbonyl carbon (C2) and the hydroxyl-bearing carbon (C4) are typically found at the lowest fields. nih.gov

The table below presents predicted chemical shifts (δ) for this compound based on analyses of related structures.

| Atom | Spectroscopy | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-5 | ¹H NMR | 8.0 - 8.4 | d |

| H-7 | ¹H NMR | 7.8 - 8.1 | dd |

| H-8 | ¹H NMR | 7.4 - 7.6 | d |

| C-2 | ¹³C NMR | ~162 | - |

| C-3 | ¹³C NMR | ~95 | - |

| C-4 | ¹³C NMR | ~175 | - |

| C-6 | ¹³C NMR | ~145 | - |

| C-8a | ¹³C NMR | ~154 | - |

Electronic Spectroscopy for Photophysical Property Analysis (UV-Vis Absorption, Fluorescence Emission)

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The parent 4-hydroxycoumarin exhibits a characteristic absorption peak around 308 nm. The introduction of a hydroxyl group (auxochrome) and a nitro group (chromophore) onto the coumarin scaffold significantly alters its photophysical properties.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group extends the conjugation of the π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to the unsubstituted coumarin. researchgate.net Studies on similar derivatives show strong absorption in the 280-380 nm range. researchgate.net

While many coumarin derivatives are known for their strong fluorescence, the presence of a nitro group generally leads to fluorescence quenching. The nitro group provides an efficient pathway for non-radiative decay of the excited state, meaning that the molecule is less likely to release the absorbed energy as light. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. sciepub.com This is in contrast to derivatives with electron-donating groups, which often exhibit strong fluorescence with high quantum yields. sapub.orgbohrium.com

| Spectroscopic Property | Expected Observation | Associated Electronic Transition |

|---|---|---|

| UV-Vis Absorption (λmax) | ~320 - 380 nm | π → π* and n → π* |

| Fluorescence Emission | Weak or quenched | Non-radiative decay pathways dominate |

Mass Spectrometry for Molecular Structure Confirmation (GC/MS, HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₅NO₅), the exact molecular weight is 207.141 g/mol . smolecule.com

In High-Resolution Mass Spectrometry (HRMS), the molecular ion peak ([M]⁺•) would be observed at m/z 207.0168, which corresponds to the calculated exact mass for the elemental formula C₉H₅NO₅. This precise measurement confirms the molecular formula of the compound.

The fragmentation pattern in the mass spectrum provides further structural information. The molecular ion is expected to undergo characteristic fragmentation pathways for nitroaromatic and coumarin compounds. Common fragmentation steps would include:

Loss of a nitro radical (•NO₂) to give a fragment at m/z 161.

Loss of nitric oxide (NO) to give a fragment at m/z 177.

Sequential loss of carbon monoxide (CO) from the lactone ring, a hallmark of the coumarin core, leading to fragments at m/z 179 (from the molecular ion) and m/z 133 (from the [M-NO₂]⁺ fragment).

Crystallographic Analysis of this compound and Its Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not available in the cited literature, the detailed crystallographic analysis of its isomer, 3-nitro-4-hydroxycoumarin, offers valuable comparative insights. researchgate.net

The 3-nitro-4-hydroxycoumarin compound crystallizes in the orthorhombic crystal system with the space group Pc2₁b. researchgate.net The coumarin core is essentially planar, a common feature for this heterocyclic system. A key structural feature is the formation of intramolecular hydrogen bonds, for instance, between the C4-hydroxyl group and an oxygen atom of the adjacent nitro group. researchgate.net This type of interaction significantly influences the molecule's conformation and stability.

For this compound, a similar planar geometry of the coumarin ring is expected. In the crystal lattice, molecules would likely be stabilized by intermolecular hydrogen bonds involving the hydroxyl group and the nitro group of neighboring molecules, leading to the formation of extended networks or sheet-like arrangements. researchgate.net

The table below shows the crystallographic data for the closely related isomer, 3-nitro-4-hydroxycoumarin. researchgate.net

| Parameter | Value for 3-Nitro-4-hydroxycoumarin researchgate.net |

|---|---|

| Molecular Formula | C₉H₅NO₅ |

| Formula Weight | 207.14 |

| Crystal System | Orthorhombic |

| Space Group | Pc2₁b |

| a (Å) | 18.5990(3) |

| b (Å) | 5.0250(10) |

| c (Å) | 8.871(2) |

| Volume (ų) | 829.1(2) |

| Z (Molecules per unit cell) | 4 |

Theoretical Spectroscopic Predictions and Quantum Chemical Calculations (Density Functional Theory, Natural Bond Orbital Analysis, HOMO-LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for predicting and corroborating experimental spectroscopic data. nveo.orgthenucleuspak.org.pk For this compound, computational studies suggest a planar molecular geometry with Cs point group symmetry, possessing 54 fundamental vibrational modes. smolecule.com Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for geometry optimization and frequency calculations. thenucleuspak.org.pk

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

Coumarins, as a class of compounds, are recognized as non-classical inhibitors of carbonic anhydrases (CAs). Their unique mechanism of action sets them apart from traditional sulfonamide inhibitors.

Coumarins act as prodrugs or suicide inhibitors of carbonic anhydrases. nih.gov The catalytic action of the enzyme itself initiates the inhibitory process. Within the active site of carbonic anhydrase, the lactone ring of the coumarin (B35378) molecule is hydrolyzed. nih.gov This enzymatic transformation yields a 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory species. nih.gov Unlike classical inhibitors that bind directly to the zinc ion in the active site, the hydrolyzed coumarin product binds at the entrance of the active site cavity, effectively blocking the substrate from entering. nih.gov This binding occurs in a region with a high degree of amino acid variability among the different CA isoforms, which is the basis for the isoform-selective inhibition observed with many coumarin derivatives. nih.gov

The inhibitory potency and isoform selectivity of coumarins are significantly influenced by the substitution pattern on the coumarin ring. nih.gov For 4-hydroxy-6-nitrocoumarin derivatives, the nature and position of substituents play a crucial role in their interaction with the enzyme.

A study on a series of this compound derivatives, where various substituted aromatic aldehydes were condensed at the 3-position, demonstrated that these modifications influence the inhibitory activity against CA-II. scielo.brscielo.br For example, a derivative of this compound showed an IC50 value of 263 µM against CA-II, while another derivative displayed an IC50 of 456 µM. scielo.br This suggests that the electronic and steric properties of the substituent at the 3-position are important for activity. The presence of the nitro group at the 6-position is also expected to influence the electronic properties of the coumarin ring and its interaction with the enzyme's active site. However, a detailed quantitative structure-activity relationship for this compound itself across the CA I, II, IX, and XIII isoforms could not be constructed due to the lack of specific inhibition data in the available literature.

Table 1: Carbonic Anhydrase II Inhibition by Derivatives of this compound

| Compound | IC50 (µM) against CA-II |

|---|---|

| Derivative 1 | 263 ± 0.3 |

| Derivative 2 | 456 ± 0.1 |

| Acetazolamide (Standard) | 0.5 ± 0.1 |

Data sourced from a study on derivatives of this compound. Specific data for this compound was not provided. scielo.br

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of diseases caused by ureolytic bacteria. The inhibitory potential of this compound and its derivatives against this enzyme has been investigated.

Research indicates that while various coumarin derivatives have been explored as urease inhibitors, derivatives of this compound have not shown significant anti-urease activity. scielo.brresearchgate.net In one study, a series of derivatives of this compound were synthesized and tested for urease inhibition, but none of the compounds exhibited noteworthy inhibitory effects. scielo.brresearchgate.net For instance, at a concentration of 0.5 µM, one derivative showed only 38.6% inhibition, while another showed a mere 0.6% inhibition. scielo.br Due to the low level of inhibition, the half-maximal inhibitory concentration (IC50) values were not determined for these compounds. scielo.br The standard inhibitor, thiourea, in the same study, showed 98.1% inhibition at a concentration of 0.5 µM with an IC50 value of 21 ± 0.11 µM. scielo.br

Table 2: Urease Inhibition by Derivatives of this compound

| Compound | % Inhibition at 0.5 µM | IC50 (µM) |

|---|---|---|

| Derivative A | 38.6 | Not Calculated |

| Derivative B | 0.6 | Not Calculated |

| Thiourea (Standard) | 98.1 | 21 ± 0.11 |

Data from a study on derivatives of this compound. scielo.br The study did not report significant anti-urease activity for the tested derivatives.

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar nucleotide to a specific acceptor molecule. Some coumarin derivatives have been investigated for their ability to inhibit these enzymes.

A study on glycosyltransferases produced by Streptococcus pneumoniae P3 evaluated the inhibitory activity of several coumarin derivatives. The results indicated that at a concentration of 100 µg/ml, certain coumarins could decrease the enzyme activity. For example, 4,7-dimethyl-6-nitrocoumarin showed an inhibition ratio of 40.81%. While this study highlights the potential of nitrocoumarin derivatives to inhibit glycosyltransferases, specific data on the inhibitory activity of this compound against glycosyltransferases is not available in the reviewed literature.

Myosins are a superfamily of motor proteins known for their roles in muscle contraction and various forms of cell motility, driven by the hydrolysis of ATP. The modulation of myosin ATPase activity is a target for therapeutic intervention in various diseases.

Studies on 4-hydroxycoumarin (B602359) derivatives have explored their potential as myosin II inhibitors. However, research on analogues of 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), a known myosin II inhibitor, suggests that the presence of a nitro group at the 6-position of the coumarin ring may not be favorable for inhibitory activity. Specifically, a BHC analogue with a 6-nitro group was found to lack potency as an inhibitor for both skeletal and cardiac myosins, with an IC50 value greater than or equal to 100 µM. This finding implies that this compound itself may not be a potent modulator of myosin ATPase activity, although direct experimental data for this specific compound is currently lacking.

Molecular Interaction Dynamics with Enzymatic Targets

Investigations into the molecular interactions of this compound and its derivatives have revealed a capacity for enzyme inhibition. scielo.brresearchgate.net Specifically, certain derivatives have demonstrated inhibitory activity against carbonic anhydrase-II. scielo.brresearchgate.net For instance, compound (2) and compound (6) in one study exhibited 63% and 54% inhibition of carbonic anhydrase-II, respectively. scielo.br The corresponding IC50 values were determined to be 263 µM and 456 µM. scielo.br

Molecular docking studies have provided insights into the binding modes of 4-hydroxycoumarin derivatives with enzymes like HIV-1 protease. nih.gov These computational analyses suggest that the pyran oxygen atom, lactone carbonyl oxygen, and hydroxyl groups are crucial for forming hydrogen bonds within the enzyme's active site. nih.gov Such interactions are fundamental to the inhibitory potential of these compounds. While some derivatives have shown promise as enzyme inhibitors, it is noteworthy that in assays for urease inhibition, the synthesized derivatives of this compound did not display significant activity. scielo.brresearchgate.net

Antimicrobial Activity Mechanisms

This compound and its derivatives have demonstrated a notable range of antimicrobial activities. The mechanisms underlying these effects are multifaceted and appear to be dependent on the specific microbial species.

Derivatives of this compound have shown considerable antibacterial activity against Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA). scielo.brnih.gov In one study, several synthesized derivatives exhibited favorable activity against S. aureus, with zones of inhibition comparable to the standard drug ciprofloxacin. scielo.br Specifically, compounds (2), (3), and (8) from this study showed significant zones of inhibition measuring 26.5 ± 0.84 mm, 26.0 ± 0.56 mm, and 26.0 ± 0.26 mm, respectively. scielo.brresearchgate.net Another study highlighted that biscoumarins, a class of 4-hydroxycoumarin derivatives, demonstrated potent activity against both drug-sensitive and drug-resistant S. aureus, with minimum inhibitory concentration (MIC) values ranging from 4-8 μg/ml. nih.gov The coumarin moiety itself appears to be advantageous for antibacterial activity against S. aureus strains. mdpi.com

The antibacterial efficacy of this compound derivatives extends to Gram-negative bacteria, although the activity spectrum can differ. scielo.br In studies evaluating activity against Salmonella typhimurium, certain derivatives, namely compounds (5) and (9), were found to be active, both producing a zone of inhibition of 19.5 mm. scielo.brresearchgate.net However, it has been noted that some newly synthesized derivatives of 4-hydroxycoumarin did not show any antimicrobial activity against Gram-negative bacteria like Escherichia coli. nih.gov This suggests that the structural features of the derivatives play a crucial role in determining their activity against different types of bacteria.

Coumarin and its derivatives have been shown to possess antifungal properties, including activity against Candida albicans. nih.govnih.gov The mechanism of action appears to involve the induction of apoptosis. nih.govnih.gov Studies have demonstrated that coumarin can induce apoptotic features in C. albicans, such as DNA fragmentation, nuclear condensation, and the externalization of phosphatidylserine. nih.govnih.gov Furthermore, it has been observed to cause the release of cytochrome c from the mitochondria and activate metacaspases. nih.govnih.gov The antifungal activity is also associated with an increase in intracellular reactive oxygen species (ROS) and alterations in mitochondrial function. nih.govnih.gov However, some derivatives of 4-hydroxycoumarin have shown weaker activity against Candida species. nih.gov

The ability of coumarin derivatives to inhibit biofilm formation is an area of active research. Studies have shown that certain coumarins can effectively inhibit biofilm formation by various bacteria. For instance, some derivatives have demonstrated high antibacterial and antibiofilm activities against Gram-positive bacteria. mdpi.com It has been suggested that hydroxylation at specific positions on the coumarin structure can influence its antibiofilm activity. nih.gov

The antimicrobial potency of 4-hydroxycoumarin derivatives is closely linked to their chemical structure. The presence and position of substituent groups on the coumarin scaffold significantly influence their biological activity. nih.gov For instance, the introduction of electron-withdrawing groups, such as a nitro group, can enhance antifungal activity. mdpi.com In terms of antibacterial action, the coumarin moiety itself is considered favorable for activity against S. aureus. mdpi.com Furthermore, the presence of hydroxyl groups on the phenyl ring of coumarin derivatives has been shown to result in higher activity against biofilm formation in P. aeruginosa. mdpi.com Conversely, substitutions at the para-position of a phenyl ring attached to the coumarin structure with bulky groups may lead to steric repulsion and diminished antibacterial activity. scienceopen.com

Antioxidant and Radical Scavenging Mechanisms

The antioxidant properties of coumarin derivatives, including those based on the 4-hydroxycoumarin scaffold, are a significant area of research. researchgate.netmdpi.com Their mechanism of action often involves scavenging free radicals and chelating metal ions, which is largely attributed to the phenolic moiety. scholaris.canih.gov

The antioxidant and radical scavenging capabilities of 4-hydroxycoumarin derivatives are frequently evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the hydrogen-donating ability of these compounds. japer.innih.gov In this assay, an antioxidant molecule (H-A) donates a hydrogen atom to the stable DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine. nih.gov The radical scavenging activity can be quantified by measuring the decrease in absorbance. nih.gov

Studies on various 4-hydroxycoumarin derivatives demonstrate their capacity to scavenge DPPH radicals. japer.inresearchgate.netnih.gov The core 4-hydroxycoumarin structure itself shows moderate antiradical activity in the DPPH test. researchgate.net The mechanism is primarily attributed to the 4-hydroxyl group, which is highly enolized, facilitating the release of its hydrogen atom to a free radical. nih.gov This proton transfer is a common mechanism for both DPPH and lipid peroxide scavenging. nih.gov Electron Spin Resonance (ESR) spectroscopy has also been employed to study the radical scavenging properties of hydroxy-3-arylcoumarins, providing further insight into their antioxidant mechanisms. researchgate.net

The antioxidant capacity of the 4-hydroxycoumarin scaffold is significantly influenced by the type and position of substituents on its rings. scholaris.ca Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) on the benzene (B151609) ring generally increases antiradical activity. researchgate.net Conversely, the introduction of an electron-withdrawing nitro group can affect this capacity. For instance, substitution with a nitro group on a related 3-substituted 4-hydroxycoumarin derivative was found to cause a hypsochromic shift in its absorption maximum in ethyl acetate, indicating an alteration of its electronic properties. srce.hr

The position of the substituent is also crucial. Studies have shown that substitutions at the C6 position may enhance scavenging potential. scholaris.ca While EDGs are generally favorable for antioxidant activity, the presence of a large substituent at the C-3 position can decrease activity due to steric hindrance. researchgate.net

Anti-inflammatory Pathways and Molecular Targets

Coumarins and their derivatives are recognized for their potential as anti-inflammatory agents. mdpi.comnih.gov The 4-hydroxycoumarin structure, in particular, serves as a nucleus for compounds investigated for their ability to modulate inflammatory pathways. nih.gov

A key mechanism underlying the anti-inflammatory effect of 4-hydroxycoumarin derivatives is the inhibition of pro-inflammatory mediators, such as nitric oxide (NO). nih.gov Overproduction of NO is a hallmark of inflammatory conditions. nih.gov In cellular models, various 4-hydroxycoumarins have been shown to reduce lipopolysaccharide (LPS)-induced NO production in a concentration-dependent manner. nih.gov Research on 4-hydroxy-7-methoxycoumarin (B561722) and 4-hydroxy-6-methylcoumarin (B576822) demonstrated that the 4-hydroxy structure is influential in the degree of NO production inhibition. nih.gov Imperatorin, another coumarin derivative, has been shown to inhibit the protein expression of nitric oxide synthase (NOS), the enzyme responsible for NO production. nih.gov This suggests that a primary anti-inflammatory mechanism for these compounds is the suppression of key inflammatory signaling pathways. nih.govmdpi.com

To elucidate the anti-inflammatory mechanisms of coumarin derivatives, researchers commonly utilize cellular and molecular models of inflammation. A widely used model involves stimulating RAW264.7 macrophage cells with lipopolysaccharide (LPS). nih.govnih.govmdpi.com Macrophages activated by LPS mimic an inflammatory response by producing high levels of NO and pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.net

Studies using this model have shown that coumarin derivatives can exert their anti-inflammatory effects by modulating key signaling pathways. For example, 6-methylcoumarin (B191867) was found to inhibit the production of inflammatory mediators by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the degradation of IκB-α, which in turn inhibits the translocation of the NF-κB transcription factor to the nucleus. mdpi.com This downregulation of the MAPK and NF-κB signaling pathways is a critical molecular mechanism for the anti-inflammatory action of these compounds. mdpi.comresearchgate.net

Other Investigated Biological Activities with Mechanistic Focus

Beyond antioxidant and anti-inflammatory effects, derivatives of this compound have been synthesized and investigated for other biological activities, with a focus on enzyme inhibition. In one study, this compound was synthesized via the nitration of 4-Hydroxycoumarin and used as a precursor to create a series of new derivatives through Knoevenagel condensation. scielo.brresearchgate.netscielo.br These synthesized compounds were subsequently evaluated for their potential to inhibit urease and carbonic anhydrase-II. scielo.brresearchgate.net

While none of the tested derivatives showed significant activity against urease, two compounds demonstrated inhibitory effects against carbonic anhydrase-II, an enzyme implicated in various physiological and pathological processes. scielo.brresearchgate.net The results of the carbonic anhydrase-II inhibition assay are detailed in the table below.

| Compound | % Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | 63% | 263 | scielo.br |

| Compound 6 | 54% | 456 | scielo.br |

| Acetazolamide (Standard) | 84% | 0.5 ± 0.1 | scielo.br |

Anticoagulant Research in the Context of Coumarin Derivatives

The anticoagulant activity of 4-hydroxycoumarin derivatives is well-established, with the primary mechanism being the inhibition of vitamin K epoxide reductase (VKOR). nih.govwikipedia.org This enzyme is crucial for the vitamin K catalytic cycle, which is essential for the gamma-carboxylation of several blood clotting factors. nih.gov

Mechanism of Action:

4-hydroxycoumarin anticoagulants function as vitamin K antagonists. wikipedia.org They competitively inhibit VKOR, preventing the reduction of vitamin K epoxide to its active quinone form. nih.gov This depletion of reduced vitamin K limits the post-translational modification of vitamin K-dependent coagulation factors II, VII, IX, and X, thereby impairing the coagulation cascade. nih.gov The 4-hydroxyl group of the coumarin scaffold is critical for this inhibitory activity, as it forms a key hydrogen bond with amino acid residues, such as Tyr139, within the active site of VKOR. nih.gov

While direct studies on this compound are limited, it is hypothesized to follow the same mechanism of action as other 4-hydroxycoumarin derivatives. The presence of the nitro group at the 6-position may influence the compound's binding affinity to VKOR, potentially altering its anticoagulant potency compared to other derivatives. mdpi.com For instance, research has shown that substituents on the aromatic ring of 4-hydroxycoumarin derivatives can significantly impact their anticoagulant effects. mdpi.com

Table 1: Key Aspects of Anticoagulant Mechanism of 4-Hydroxycoumarin Derivatives

| Feature | Description |

| Target Enzyme | Vitamin K epoxide reductase (VKOR) nih.govwikipedia.org |

| Mechanism | Competitive inhibition of VKOR, leading to depletion of reduced vitamin K. nih.govnih.gov |

| Effect | Impaired gamma-carboxylation of clotting factors II, VII, IX, and X. nih.gov |

| Key Structural Feature | 4-hydroxyl group, essential for binding to the enzyme's active site. nih.gov |

Mechanistic Studies in Anticancer Research

Coumarin derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.

Induction of Apoptosis:

A primary anticancer mechanism of coumarins is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins, which regulate the mitochondrial apoptotic pathway. For instance, some coumarin derivatives have been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, executing the apoptotic cascade. nih.gov A nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, has been specifically shown to up-regulate the expression of BAX and PUMA, leading to cytotoxicity in colon cancer cells. nih.gov

Inhibition of Angiogenesis:

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Coumarins have been found to inhibit this process by targeting key signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govmdpi.com VEGF and its receptor, VEGFR2, are pivotal in promoting endothelial cell proliferation and migration. nih.gov By interfering with VEGF signaling, coumarin derivatives can suppress the development of tumor vasculature, thereby restricting nutrient and oxygen supply to the tumor.

Cell Cycle Arrest:

Coumarins can also exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Studies on related compounds like 7-hydroxycoumarin have shown the ability to arrest the cell cycle at the G2/M phase in cisplatin-resistant ovarian cancer cells. ajol.info This is often accompanied by the downregulation of regulatory proteins essential for mitotic entry. ajol.info

Table 2: Investigated Anticancer Mechanisms of Coumarin Derivatives

| Mechanism | Key Molecular Targets/Pathways |

| Apoptosis Induction | Modulation of Bax/Bcl-2 ratio, activation of caspases. nih.gov |

| Angiogenesis Inhibition | Suppression of VEGF/VEGFR2 signaling pathway. nih.govmdpi.com |

| Cell Cycle Arrest | Arrest at G1 or G2/M phases, downregulation of mitotic proteins. ajol.inforesearchgate.net |

Neuroprotective Investigations

The neuroprotective potential of coumarin derivatives is an emerging area of research. While specific studies on this compound are not yet prevalent, investigations into related compounds suggest several plausible mechanisms.

One such mechanism involves the activation of the cAMP-response-element (CRE) binding protein (CREB) signaling pathway. nih.gov CREB is a transcription factor that plays a crucial role in neuronal survival, plasticity, and memory. A novel coumarin-chalcone derivative has been shown to provide neuroprotection in cellular models of Alzheimer's disease by enhancing CREB-mediated gene expression. nih.gov This was associated with anti-aggregative effects against amyloid-beta and tau proteins, as well as antioxidative properties. nih.gov The activation of CREB can be mediated through various upstream kinases, including protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK). nih.gov

Given the structural similarities, it is plausible that this compound could exert neuroprotective effects through similar pathways, potentially by mitigating oxidative stress and modulating signaling cascades crucial for neuronal health.

Antidiabetic Research

In the context of diabetes, coumarin derivatives have been investigated for their ability to modulate glucose metabolism. A primary mechanism of action is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com

By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. nih.gov Kinetic studies on some hydroxycoumarin derivatives have revealed that they can act as either competitive or non-competitive inhibitors of α-glucosidase, indicating different modes of binding to the enzyme. researchgate.net The inhibitory potency of coumarin derivatives against α-glucosidase is influenced by the nature and position of substituents on the coumarin ring. nih.gov

Table 3: α-Glucosidase Inhibition by Coumarin Derivatives

| Compound Type | Inhibition Mechanism | Significance |

| Hydroxycoumarin Derivatives | Competitive or Non-competitive | Delays carbohydrate absorption, reduces postprandial blood glucose. researchgate.net |

| Biscoumarins | Competitive | Potent inhibition, with some derivatives showing significantly higher activity than the standard drug, acarbose. nih.gov |

Anticonvulsant Investigations

Research into the anticonvulsant properties of coumarin derivatives has pointed towards their interaction with neurotransmitter systems in the central nervous system. While direct mechanistic studies on this compound are scarce, research on structurally related nitrocoumarins provides some insights.

N-substituted 4-amino-3-nitrocoumarins have been synthesized and evaluated for their anticonvulsant activity in animal models, such as the maximal electroshock (MES) test. nih.govresearchgate.net The design of these compounds often incorporates a pharmacophore based on gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov This suggests that their mechanism of action may involve the enhancement of GABA-mediated inhibitory neurotransmission. epilepsysociety.org.uk Some coumarin derivatives have been proposed to exert their effects through a mechanism similar to benzodiazepines, which are known to bind to GABA-A receptors and enhance their inhibitory function. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, Natural Bond Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. nih.goviau.ir

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry of coumarin (B35378) derivatives, determining the most stable three-dimensional structure by finding the global minimum energy. nveo.orgnih.gov These optimized structures are crucial for calculating various molecular properties, including vibrational frequencies and electronic transitions. nveo.org For instance, in a study on the isomeric 4-hydroxy-3-nitrocoumarin (B1395564), DFT computations were conducted using the Gaussian 09W software with the B3LYP functional method to analyze its structure and vibrational spectra. nveo.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and kinetic properties. dergipark.org.trresearchgate.net A smaller energy gap suggests higher reactivity and polarizability. nveo.org

For the related compound 4-hydroxy-3-nitrocoumarin, the HOMO-LUMO energy gap was calculated to be 4.19 eV, indicating a stable structure. nveo.org The HOMO is primarily located on the coumarin ring, while the LUMO is concentrated on the nitro group and benzene (B151609) ring, suggesting that intramolecular charge transfer occurs from the coumarin moiety towards the electron-withdrawing nitro group. nveo.orgdergipark.org.tr

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular and intermolecular bonding and interactions. iau.irthenucleuspak.org.pk It examines charge transfer between filled donor and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. In coumarin derivatives, NBO analysis can reveal hyperconjugative interactions and charge delocalization, which are key to understanding the molecule's bioactivity. nveo.org For example, analysis of 4-hydroxy-3-nitrocoumarin showed intramolecular charge transfer from the methyl group to the nitro group, corroborating its bioactive nature. nveo.org

| Molecular Property | Energy (eV) |

|---|---|

| EHOMO | -7.42 |

| ELUMO | -3.23 |

| Energy Gap (ΔE) | 4.19 |

| Ionization Energy (I) | 7.42 |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nveo.orgacademie-sciences.fr This method is crucial in drug design for evaluating the binding affinity and mechanism between a potential drug candidate and its biological target. nveo.orgresearchgate.net

Studies on various 4-hydroxycoumarin (B602359) derivatives have demonstrated their ability to interact with a range of protein targets. Docking simulations have been performed against enzymes such as DNA gyrase, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR). academie-sciences.frresearchgate.netnih.gov For instance, a series of novel 4-hydroxycoumarin derivatives exhibited good binding energies, ranging from -4.46 to -5.70 kcal/mol, against a fragment of E. coli DNA gyrase. researchgate.net

For nitroaromatic ligands, specific interactions such as π-hole interactions have been identified. nih.gov The nitro group can create a region of positive electrostatic potential on the nitrogen atom (a π-hole) that interacts favorably with lone-pair electrons from protein residues like carbonyls or sulfurs, with interaction energies around -5 kcal/mol. nih.gov These interactions can contribute significantly to the binding affinity and inhibition capabilities of nitro-containing compounds. nih.gov When 4-hydroxycoumarin compounds bind to proteins, they can undergo spectral changes, indicating the formation of a coumarin-protein complex. marmara.edu.tr

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. nih.govnih.gov These approaches utilize the structural information of a set of known active molecules to develop a model that defines the necessary features for biological activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. acs.org For coumarin derivatives, pharmacophore models have been developed to identify essential features for activities like antioxidant or α-glucosidase inhibition. acs.orgnih.gov These models typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. acs.org Studies on antioxidant coumarins suggest that the fused benzene ring and the oxygen atom of the pyran ring are prime pharmacophoric features. nih.gov

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a ligand-based approach that correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. researchgate.netnih.gov By aligning the structures of active compounds, a 3D-QSAR model can be generated to predict the activity of new, untested molecules and guide the design of more potent derivatives. researchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. mdpi.comnih.gov These models are widely used to predict the activity or toxicity of new chemical entities, reducing the need for extensive experimental testing. mdpi.comnih.gov

For nitroaromatic compounds, QSAR studies have been extensively conducted to predict toxicities and other biological effects. mdpi.comnih.govsciengine.com Key molecular descriptors often found in these models include hydrophobicity (logP), electronic parameters (like the energy of the LUMO, ELUMO), and steric factors. nih.govresearchgate.net The presence and position of the nitro group, an electron-withdrawing substituent, are often critical determinants of activity. nih.gov For example, studies on nitrocoumarins have shown that descriptors related to hydrolytic instability are important for their antimicrobial effects. nih.gov

SAR studies on coumarin derivatives have revealed important structural insights. For antifungal activity, O-substitutions on the coumarin ring are considered essential, and the presence of electron-withdrawing groups like a nitro group can favor activity. mdpi.com Similarly, for anti-acetylcholinesterase activity, a nitro group at the 6-position of the coumarin ring was found to increase the inhibitory effect in certain derivatives. nih.gov These findings highlight the importance of the nitro group's position and electronic influence in modulating the biological profile of the coumarin scaffold.

Photophysical Properties and Optoelectronic Applications

Comprehensive Analysis of Absorption and Emission Characteristics

The electronic absorption and emission spectra of coumarin (B35378) derivatives are governed by π → π* electronic transitions within the aromatic system. In 4-hydroxy-6-nitrocoumarin, the presence of the hydroxyl (–OH) donor and nitro (–NO2) acceptor groups facilitates intramolecular charge transfer (ICT) upon excitation. This ICT character typically results in a bathochromic (red) shift in the absorption and emission bands compared to the unsubstituted coumarin core.

The absorption spectrum of 4-hydroxycoumarin (B602359) derivatives generally shows broad bands in the UV-visible region. sciepub.com The specific location of the nitro group at the 6-position is expected to induce a significant red shift in the absorption spectrum. rsc.org The emission properties are also dictated by the ICT state. After excitation, the molecule relaxes to an excited state with significant charge separation, which then decays to the ground state by emitting a photon. This emission is often characterized by a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. Many 4-hydroxycoumarin derivatives are known to exhibit fluorescence in the blue-green region of the spectrum. sapub.org

Table 1: Illustrative Absorption and Emission Maxima of Various Coumarin Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Coumarin 1 | Ethanol (B145695) | 373 | 450 | 77 |

| 7-Hydroxy-4-methylcoumarin | - | 360 | 448 | 88 |

| Coumarin 6 | Ethanol | 459 | 504 | 45 |

| 4-Hydroxycoumarin | Ethanol | 280 | - | - |

This table presents data for representative coumarin compounds to illustrate typical spectral ranges. Data for this compound is not available. aatbio.comphotochemcad.comomlc.orgomlc.org

Fluorescence Quantum Yield Determination and Enhancement Strategies

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. It is typically determined using a comparative method, referencing a standard compound with a known quantum yield, such as Rhodamine B or Coumarin 1. sapub.orgnih.gov

The nitro group is well-known as a fluorescence quencher. nih.gov This quenching effect often occurs because the nitro group promotes efficient intersystem crossing (ISC) from the singlet excited state (S1) to a triplet state (T1), which then deactivates non-radiatively. rsc.org Consequently, many nitroaromatic compounds are non-fluorescent or weakly fluorescent.

However, strategies exist to overcome this quenching. Creating a strong ICT character, as is the case in push-pull systems like this compound, can enhance fluorescence. rsc.org A highly emissive ICT state can provide a rapid radiative decay pathway that outcompetes the non-radiative processes like intersystem crossing. While the unsubstituted 4-hydroxycoumarin has a very low quantum yield (Φ_F = 0.003 in ethanol), functionalization with appropriate donor-acceptor groups can dramatically increase this value. sapub.orgphotochemcad.com For instance, some coumarin derivatives can achieve quantum yields as high as 0.83. rsc.org The actual quantum yield of this compound would depend critically on the balance between the quenching effect of the nitro group and the emissive nature of the ICT state.

Table 2: Fluorescence Quantum Yields (Φ_F) for Selected Coumarin Dyes

| Compound | Solvent | Quantum Yield (Φ_F) |

|---|---|---|

| Coumarin 1 | Ethanol | 0.73 |

| Coumarin 6 | Ethanol | 0.78 |

| 4-Hydroxycoumarin | Ethanol | 0.003 |

This table provides reference quantum yields to demonstrate the range observed in the coumarin family. photochemcad.comomlc.orgomlc.org

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit a significant change in dipole moment upon electronic excitation. The ICT character of this compound suggests that its excited state is substantially more polar than its ground state.

As a result, an increase in solvent polarity is expected to stabilize the polar excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, leading to a red shift in the fluorescence emission spectrum. This positive solvatochromism is a hallmark of many push-pull coumarin dyes. nih.gov The sensitivity of the emission wavelength and intensity to the solvent environment makes such compounds highly responsive to their local medium, a key property for sensing applications. Multilinear regression analysis is often used to correlate the spectral shifts with solvent parameters like polarizability and dipolarity. nih.gov

Design Principles for Fluorescent Probes and Biomarkers

Coumarin derivatives are exceptional scaffolds for the design of fluorescent probes and biomarkers due to their high quantum yields, photostability, and environmentally sensitive emission. sapub.orgnih.gov The design of a probe based on this compound would leverage its inherent photophysical properties.

A common design strategy involves attaching a specific recognition unit (a receptor for an analyte like a metal ion or reactive oxygen species) to the fluorophore. This receptor modulates the ICT process. For example, the 4-hydroxyl group can be functionalized with a receptor. In the "off" state, the probe might be non-fluorescent. Upon binding the target analyte, a chemical reaction (e.g., cleavage of a bond) could restore the push-pull system, "turning on" the fluorescence. The strong electron-withdrawing nature of the nitro group would play a crucial role in defining the spectral properties and the on/off contrast ratio of the sensor. The inherent fluorescence of the coumarin core allows for sensitive detection, making these probes suitable for applications in bio-imaging to visualize cellular processes. nih.gov

Potential in Advanced Materials, Coatings, and Sensors

The unique photophysical properties of 4-hydroxycoumarin derivatives make them candidates for a variety of advanced materials. sciepub.com Their high fluorescence efficiency and stability are desirable for applications as emitters in organic light-emitting diodes (OLEDs) and as gain media in laser dyes. researchgate.netnih.gov

The significant environmental responsiveness of this compound suggests strong potential in the development of chemical sensors. The fluorescence quenching associated with the nitro group could be harnessed to design sensors for nitroaromatic compounds, which are common explosives. nih.gov For instance, a material containing this coumarin could experience fluorescence quenching upon interaction with other nitroaromatics. Furthermore, its solvatochromic properties could be used to create coatings that change color or fluorescence intensity in response to changes in environmental polarity or the presence of specific vapors. The combination of a 4-hydroxycoumarin scaffold with a nitro group offers a versatile platform for developing materials with tailored photo-responsive behaviors for sensing and optoelectronic devices. chemimpex.com

Role of 4 Hydroxy 6 Nitrocoumarin As a Synthetic Intermediate

Precursor for Diverse Heterocyclic Systems

The structure of 4-hydroxy-6-nitrocoumarin is well-suited for the synthesis of various heterocyclic systems. The reactive C3 position, adjacent to the carbonyl and hydroxyl groups, is a primary site for condensation reactions. A notable application is the Knoevenagel-type condensation with aromatic aldehydes. This reaction extends the coumarin (B35378) core by creating a new carbon-carbon double bond, leading to the formation of 3-arylmethylene-6-nitro-chromene-2,4-diones. These reactions are typically carried out by refluxing the reactants in ethanol (B145695), providing a straightforward method to introduce diverse aryl substituents.

Another significant pathway to new heterocyclic systems involves the chemical modification of the nitro group. The reduction of the 6-nitro group to a 6-amino group is a critical transformation that opens up numerous synthetic possibilities. chemmethod.com This reduction is commonly achieved using reagents like iron powder in the presence of an acid. chemmethod.com The resulting 6-amino-4-hydroxycoumarin is a valuable intermediate for constructing fused heterocyclic rings. For instance, it can undergo the Skraup reaction—a classic method for synthesizing quinolines—by reacting with glycerol (B35011) in the presence of sulfuric acid. This process fuses a pyridine (B92270) ring onto the coumarin framework, yielding polycyclic pyridocoumarin derivatives. nih.gov

| Starting Material | Reagents | Product Class | Reference |

| This compound | Aromatic Aldehydes, Ethanol | 3-Arylmethylene-6-nitro-chromene-2,4-diones | |

| 6-Nitrocoumarin | Glycerol, H₂SO₄ (Skraup Reaction) | 3H-pyrano[3,2-f]quinoline-3-one | nih.gov |

| This compound | Fe/Acid (Reduction) | 6-Amino-4-hydroxycoumarin | chemmethod.com |

Synthesis of Complex Polycyclic Coumarin Derivatives

This compound serves as a foundational scaffold for building intricate, multi-ring systems. Its inherent reactivity allows for the annulation of additional rings, leading to complex polycyclic coumarin derivatives with potential applications in medicinal chemistry and materials science.

One powerful strategy involves multi-component reactions where the coumarin acts as the core component. For example, pyranocoumarins can be synthesized through a three-component Diels-Alder type reaction involving a 4-hydroxycoumarin (B602359) derivative, various benzaldehydes, and a source of two carbon atoms like malononitrile. nih.gov This approach efficiently constructs a pyran ring fused to the coumarin system, creating a pyrano[3,2-c]coumarin framework. mdpi.com

Furthermore, the synthesis of pyrrole-fused coumarins, such as chromeno[3,4-c]pyrrole-3,4-diones, can be achieved through sophisticated reaction cascades. An example is the Ugi four-component reaction (Ugi-4CR) followed by an intramolecular Michael addition. In this sequence, a coumarin-3-carboxylic acid (derivable from the 4-hydroxycoumarin scaffold), an amine, an isonitrile, and an aldehyde react to form an intermediate that subsequently cyclizes to yield the fused pyrrole (B145914) ring system. nih.govresearchgate.net While often demonstrated with the parent 4-hydroxycoumarin, these methodologies are applicable to the 6-nitro derivative, allowing for the synthesis of complex polycycles bearing this specific functional group.

| Reaction Type | Reactants | Resulting Polycyclic System | Reference |

| Domino Knoevenagel/Diels-Alder | 4-Hydroxycoumarin, Benzaldehyde, Malononitrile | Pyrano[3,2-c]coumarin | nih.govmdpi.com |

| Ugi-4CR / Michael Addition | Coumarin-3-carboxylic acid, Amine, Isonitrile, Aldehyde | Chromeno[3,4-c]pyrrole-3,4-dione | nih.govresearchgate.net |

| Reductive Intramolecular Cyclization | 4-Chloro-3-nitrocoumarin, α-bromoacetophenone | Chromeno[3,4-b]pyrrol-4(3H)-one | rsc.org |

Strategies for Introducing Diverse Chemical Functionalities

A key aspect of this compound's utility is the ability to introduce a wide range of chemical functionalities onto its core structure. These modifications can be used to tune its electronic properties, solubility, and biological activity.

The most versatile handle for functionalization is the nitro group itself. As previously mentioned, its reduction to a primary amine (6-amino-4-hydroxycoumarin) is a gateway to a host of subsequent reactions. chemmethod.com The resulting amino group can be:

Diazotized: Treatment with nitrous acid followed by coupling with phenols or aromatic amines can produce a variety of azo dyes, introducing the chromophoric azo linkage (-N=N-).

Acylated: Reaction with acyl chlorides or anhydrides can form amide bonds, introducing alkyl or aryl carbonyl groups.

Alkylated: The amino group can undergo nucleophilic substitution reactions to introduce alkyl chains.

Besides the nitro group, the C3 position is another key site for introducing diversity. The Knoevenagel condensation with aldehydes is a prime example, allowing for the attachment of various substituted aryl and alkyl groups. chemmethod.com Similarly, C-alkylation reactions can be performed at this position to introduce other substituents.

The 4-hydroxy group also offers opportunities for functionalization. It can be converted into an amino group through microwave-assisted reactions with primary amines, yielding N-substituted 4-aminocoumarins. nih.govresearchgate.net This direct replacement introduces new nitrogen-based functionalities at the C4 position.

| Reaction Site | Transformation | Reagents | Introduced Functionality | Reference |

| C6-NO₂ | Reduction | Fe, Acetic Acid | Primary Amine (-NH₂) | chemmethod.com |

| C3 | Knoevenagel Condensation | Aromatic Aldehydes | Arylmethylene group | chemmethod.com |

| C4-OH | Nucleophilic Substitution | Primary Amines (Microwave) | Substituted Amino group (-NHR) | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 4-Hydroxy-6-nitrocoumarin and its derivatives is a cornerstone for its future applications. Traditional methods often involve the nitration of 4-hydroxycoumarin (B602359). rdd.edu.iq Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Key areas of development include:

Green Chemistry Approaches: The use of eco-friendly catalysts and solvent-free conditions is a growing trend in chemical synthesis. chemmethod.com Methodologies like the Pechmann condensation, which utilizes solid acid catalysts, and microwave-assisted synthesis can offer higher yields, shorter reaction times, and a reduced environmental footprint. chemmethod.com

Novel Nitration Techniques: Exploring alternative nitrating agents and reaction conditions can lead to improved regioselectivity and safety profiles. One-pot, metal-free synthesis of 3-nitro-coumarins has been reported using tert-butyl nitrite (B80452), showcasing a radical-triggered cyclization and nitration cascade. rsc.org Such innovative approaches could be adapted for the synthesis of 6-nitro isomers.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. The application of flow chemistry to the nitration of coumarins could lead to more efficient and reproducible manufacturing processes.

Catalytic Systems: The development of novel catalysts, including nanocatalysts and ionic liquids, can significantly enhance the efficiency of coumarin (B35378) synthesis. chemmethod.com

| Synthetic Method | Key Features | Potential Advantages |

| Green Chemistry | Eco-friendly catalysts, solvent-free conditions | Reduced environmental impact, improved safety |

| Novel Nitration | Alternative nitrating agents, radical-triggered reactions | Higher regioselectivity, milder conditions |

| Flow Chemistry | Continuous flow reactors | Enhanced control, scalability, and safety |

| Advanced Catalysis | Nanocatalysts, ionic liquids | Increased efficiency, reusability of catalysts |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While this compound and its analogs have demonstrated antibacterial and enzyme inhibitory activities, a vast landscape of potential biological targets remains unexplored. researchgate.net Future research will focus on identifying novel therapeutic applications and elucidating the underlying mechanisms of action.

Promising avenues for investigation include:

Anticancer Activity: Coumarin derivatives are known to possess anticancer properties against various cancer cell lines. chemmethod.commdpi.com Systematic screening of this compound and its derivatives against a panel of cancer cells could uncover potent and selective anticancer agents.

Antiviral and Antifungal Properties: The coumarin scaffold is a common feature in many bioactive natural products with antimicrobial activities. mdpi.com Investigating the efficacy of this compound against a broad spectrum of viruses and fungi is a logical next step.

Neuroprotective Effects: Some coumarins have shown promise in the context of neurodegenerative diseases. nih.gov Studies to assess the potential of this compound to modulate pathways involved in diseases like Alzheimer's and Parkinson's could be highly impactful.

Enzyme Inhibition: Beyond its known inhibitory effects on urease and carbonic anhydrase, exploring its interaction with other key enzymes involved in disease pathogenesis, such as kinases and proteases, could reveal new therapeutic opportunities. researchgate.net

Mechanistic Studies: A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial. Techniques like X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be instrumental in elucidating these mechanisms.

Advanced Computational Design and Optimization of Bioactive Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nveo.org These approaches can accelerate the design and optimization of this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Future computational efforts will likely involve: